molecular formula C12H17N3 B7836102 (1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine

(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B7836102
M. Wt: 203.28 g/mol
InChI Key: PGHUMDTVWDGGRA-UHFFFAOYSA-N
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Description

(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an isobutyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the isobutyl group.

    Reduction: Reduction reactions can target the imine or amine functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows for interactions with various biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. Benzimidazole derivatives are known for their pharmacological properties, and this compound is no exception.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and other interactions with active sites, while the isobutyl group may enhance binding affinity or selectivity. The methanamine group can participate in additional interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
  • (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine
  • (1-propyl-1H-benzo[d]imidazol-2-yl)methanamine

Uniqueness

(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isobutyl group may provide enhanced lipophilicity and steric effects, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[1-(2-methylpropyl)benzimidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9(2)8-15-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHUMDTVWDGGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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